2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-nitropyridine
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Overview
Description
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-nitropyridine is a heterocyclic compound that features a thiadiazole ring fused with a nitropyridine moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a 1,3,4-thiadiazole unit, have been shown to exhibit various bioactivities, including anticancer, antimicrobial, and antiepileptic properties .
Mode of Action
It is known that the compound is synthesized via a two-step protocol, involving the initial synthesis of the reagent 2-((2-chloroethyl)thio)-5-methyl-1,3,4-thiadiazole followed by alkylation of 7-mercapto-4-methylcoumarin .
Biochemical Pathways
Compounds with a 1,3,4-thiadiazole unit have been associated with a variety of bioactive compounds .
Result of Action
Compounds with a 1,3,4-thiadiazole unit have shown various bioactivities, including anticancer, antimicrobial, and antiepileptic properties .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-nitropyridine are not fully explored yet. It is known that thiadiazole derivatives can interact with various enzymes and proteins
Cellular Effects
Some thiadiazole derivatives have shown potent antimicrobial activity, suggesting that they may influence cell function
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-nitropyridine typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with 3-chloropyridine-2-nitro in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-nitropyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Oxidation: The methyl group on the thiadiazole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Alkyl halides, amines, thiols.
Major Products
Reduction: 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-aminopyridine.
Substitution: Various substituted thiadiazole derivatives.
Oxidation: 2-[(5-Carboxy-1,3,4-thiadiazol-2-yl)thio]-3-nitropyridine.
Scientific Research Applications
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Agriculture: The compound is studied for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: It is explored for its use in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-3-nitropyridine
- 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-aminopyridine
- 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-chloropyridine
Uniqueness
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-nitropyridine is unique due to its specific combination of a nitropyridine moiety with a thiadiazole ring. This structure imparts distinct electronic and steric properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-methyl-5-(3-nitropyridin-2-yl)sulfanyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2S2/c1-5-10-11-8(15-5)16-7-6(12(13)14)3-2-4-9-7/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMNTVFDQCRUMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SC2=C(C=CC=N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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